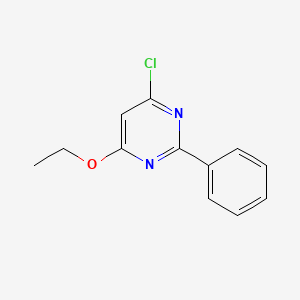
Radulannin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Radulannin A is a naturally occurring compound found in the liverwort species Radula complanata . It is classified as a stilbenoid, a type of phenolic compound known for its diverse biological activities . The molecular formula of this compound is C19H20O2, and it has a molecular weight of 280.36 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Radulannin A can be synthesized through a one-pot methodology involving the retro-Claisen rearrangement of syn-2-vinylcyclopropyl diketone intermediates . This method utilizes cyclic 1,3-diketones and 1,4-dibromo-2-butenes as starting materials . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the rearrangement process .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis. Further research and development are needed to establish efficient and scalable industrial production methods for this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Radulannin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Radulannin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Biological Studies: Due to its unique structure and biological activities, this compound is used in various biological studies to explore its effects on different organisms and cellular processes.
Medicinal Chemistry: Researchers are investigating the potential therapeutic applications of this compound, including its anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of Radulannin A involves its interaction with specific molecular targets and pathways . As a stilbenoid, it can modulate various cellular processes by binding to specific receptors or enzymes . The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is known to influence oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Radulannin A is unique among stilbenoids due to its specific structure and biological activities . Similar compounds include other stilbenoids such as resveratrol and pterostilbene, which also exhibit antioxidant and anti-inflammatory properties .
List of Similar Compounds
- Resveratrol
- Pterostilbene
- Piceatannol
- Oxyresveratrol
These compounds share structural similarities with this compound but differ in their specific biological activities and applications .
Propriétés
Formule moléculaire |
C19H20O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepin-6-ol |
InChI |
InChI=1S/C19H20O2/c1-14-7-10-17-18(20)11-16(12-19(17)21-13-14)9-8-15-5-3-2-4-6-15/h2-7,11-12,20H,8-10,13H2,1H3 |
Clé InChI |
GYPPDNDDXCBVDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2=C(C=C(C=C2OC1)CCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


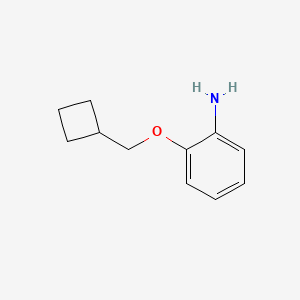
![(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B15095139.png)
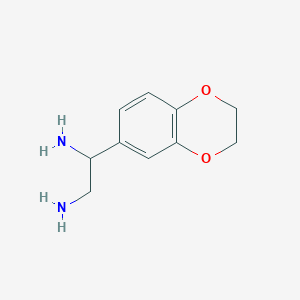
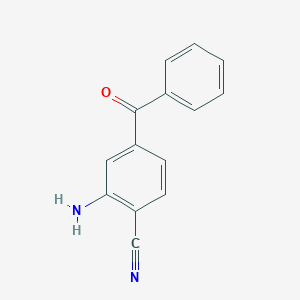
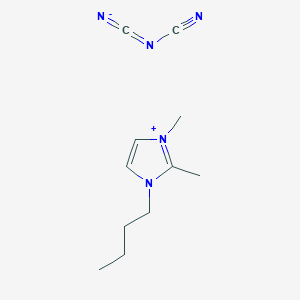
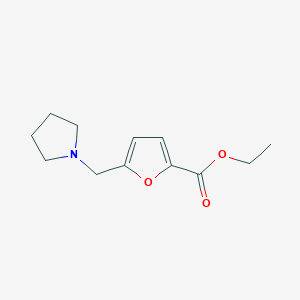
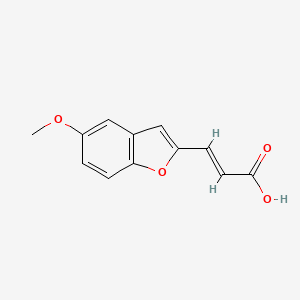

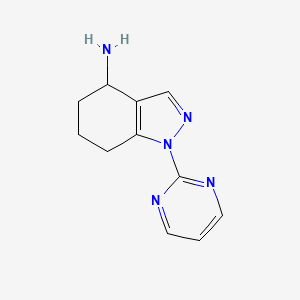
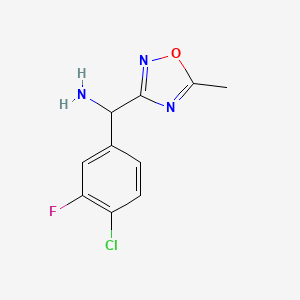
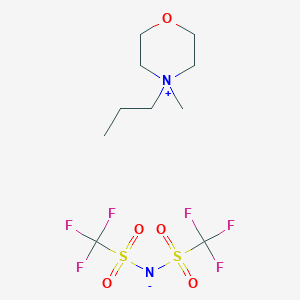
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)
